molecular formula C29H24N4O8 B1604978 [5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate CAS No. 28998-36-9

[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

Cat. No. B1604978
CAS RN: 28998-36-9
M. Wt: 556.5 g/mol
InChI Key: XMEBCSNOBVAIDQ-UHFFFAOYSA-N
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Description

“[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate” is a derivative compound of Methyl Formate . It is a reagent used in the synthesis of technetium complexes for functional imaging of MDR-P-glycoprotein .


Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, imidazo[1,5-a]-1,3,5-triazine derivatives have been synthesized, which exhibited inhibitory effects on the replication of ortho- and paramyxoviruses.


Molecular Structure Analysis

The molecular structure of related compounds has been studied. For example, the crystal structure of isobutyl 3-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl) propanoate, C10H16N4O3, has been reported .


Chemical Reactions Analysis

The chemical reactions of related compounds have been studied. For instance, the derivatives with N, N -diethylamino, morpholino, pyrrolidino, and piperidino substituents were also competent starting materials for this strategy and performed the corresponding products in 75–99% yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For instance, 4-Amino-1-methyl 4-methylbenzoate has been reported to be soluble in Chloroform and Dichloromethane .

Scientific Research Applications

Anti-Neoplastic Applications

This compound is an impurity of Decitabine , which is a potent inhibitor of DNA methylation . DNA methylation is a process by which methyl groups are added to the DNA molecule, modifying the function of the genes and affecting gene expression. Inhibitors of this process are often used in cancer treatment, particularly for hematological malignancies .

Synthesis of Technetium Complexes

The compound is a derivative of Methyl Formate , which is a reagent used in the synthesis of technetium complexes for functional imaging of MDR-P-glycoprotein . Technetium complexes are used in nuclear medicine for diagnostic imaging .

Inhibitors of Adenosine A2a Receptors

Compounds in this series are known to be inhibitors of adenosine A2a receptors . These receptors play a crucial role in the central nervous system and peripheral organs. Inhibitors of these receptors have potential therapeutic applications in Parkinson’s disease, pain, depression, and other conditions .

Antidepressants

Some compounds in this series are known to have antidepressant properties . They can potentially be used in the treatment of mood disorders .

Anti-Tumor Drugs

Compounds in this series have been found to have anti-tumor properties . They can potentially be used in the treatment of various types of cancer .

Herbicides

Some compounds in this series are known to have herbicidal properties . They can potentially be used in agriculture to control unwanted vegetation .

Antimicrobial Activity

1,3,5-triazine derivatives, which this compound is a part of, have been evaluated for their antimicrobial activity . They can potentially be used in the treatment of various bacterial and fungal infections .

Mechanism of Action

The mechanism of action of related compounds has been studied. For instance, imidazo[1,5-a]-1,3,5-triazine derivatives exhibited inhibitory effects on the replication of ortho- and paramyxoviruses.

properties

IUPAC Name

[5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O8/c30-28-31-17-33(29(37)32-28)24-23(41-27(36)20-14-8-3-9-15-20)22(40-26(35)19-12-6-2-7-13-19)21(39-24)16-38-25(34)18-10-4-1-5-11-18/h1-15,17,21-24H,16H2,(H2,30,32,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEBCSNOBVAIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30315119
Record name NSC291931
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

CAS RN

28998-36-9
Record name NSC291931
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291931
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC291931
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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